molecular formula C16H14BrN3O2S2 B14979103 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B14979103
M. Wt: 424.3 g/mol
InChI Key: LRLWQHFFCYDGKW-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that features a thiadiazole ring, a bromothiophene moiety, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Coupling Reactions: The final step involves coupling the bromothiophene-thiadiazole intermediate with 3,5-dimethylphenoxyacetic acid or its derivatives under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques suitable for large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiadiazole or thiophene rings.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
  • N-[3-(5-fluorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
  • N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

The uniqueness of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

Molecular Formula

C16H14BrN3O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O2S2/c1-9-5-10(2)7-11(6-9)22-8-14(21)18-16-19-15(20-24-16)12-3-4-13(17)23-12/h3-7H,8H2,1-2H3,(H,18,19,20,21)

InChI Key

LRLWQHFFCYDGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)C

Origin of Product

United States

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